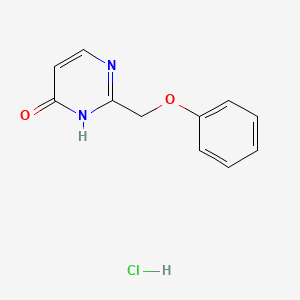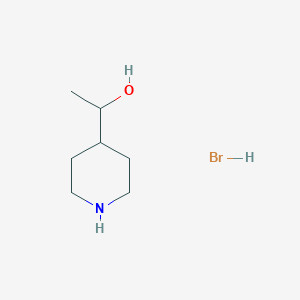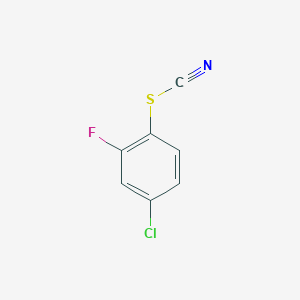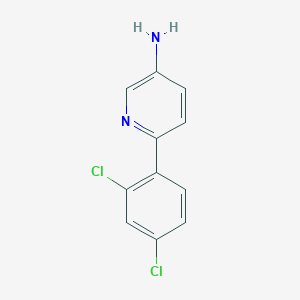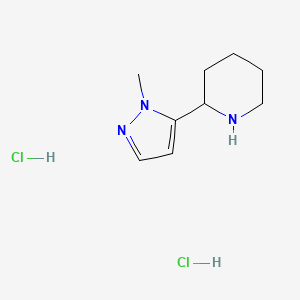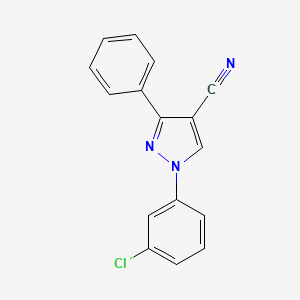![molecular formula C24H22ClN5O3 B1458996 1-(4-chlorophenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide CAS No. 2029205-64-7](/img/structure/B1458996.png)
1-(4-chlorophenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Descripción general
Descripción
This compound is a derivative of pyrazole . Pyrazole derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis
The molecular formula of the compound is C25H26N4O4 . The structure includes a pyrazole nucleus, which is a five-membered heterocycle .Chemical Reactions Analysis
The chemical reactions of pyrazole derivatives are diverse, owing to the presence of the pyrazole nucleus in different structures . This leads to diversified applications in different areas such as technology, medicine, and agriculture .Physical And Chemical Properties Analysis
The compound has a molecular weight of 446.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound also has a rotatable bond count of 5 . The exact mass and monoisotopic mass are 446.19540532 g/mol . The topological polar surface area is 87.9 Ų , and the heavy atom count is 33 .Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit antiviral activities. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . Given the structural complexity and potential for chemical modification, this compound may serve as a scaffold for developing new antiviral agents with high selectivity and potency.
Anti-inflammatory and Analgesic Properties
Compounds with an indole moiety have been found to possess anti-inflammatory and analgesic activities . The compound’s ability to bind with high affinity to multiple receptors could be leveraged to synthesize derivatives that can act as potent anti-inflammatory and analgesic agents, potentially with lower ulcerogenic indexes compared to existing medications.
Antioxidant Applications
Pyrazoline derivatives, which are structurally related to the compound, have been associated with antioxidant activities . These activities are crucial in combating oxidative stress, which is linked to various diseases. The compound could be explored for its efficacy in neutralizing reactive oxygen species (ROS) and serving as a protective agent against oxidative damage.
Antiproliferative Effects
Some pyrazole derivatives have demonstrated antiproliferative activities against various cancer cell lines . The compound could be investigated for its potential to inhibit the proliferation of cancer cells, contributing to the development of new cancer therapies.
Acetylcholinesterase Inhibition
The inhibition of acetylcholinesterase (AchE) is a significant target in treating neurodegenerative diseases. Pyrazoline derivatives have been reported to affect AchE activity . Research into the compound’s ability to modulate AchE could lead to new treatments for conditions like Alzheimer’s disease.
Antimicrobial Properties
Indole derivatives are known for their antimicrobial properties, including activity against bacteria and fungi . The compound could be synthesized into various scaffolds to screen for pharmacological activities against a range of microbial pathogens.
Antidiabetic Potential
Indole derivatives have also been explored for their antidiabetic properties . The compound could be studied to understand its potential impact on insulin secretion or glucose metabolism, which could contribute to new strategies for diabetes management.
Direcciones Futuras
Given the wide range of pharmacological activities of pyrazole derivatives , there is significant potential for future research into the properties and applications of this compound. This could include further studies on its synthesis, biological activity, and potential uses in medicine and other fields.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN5O3/c25-15-4-6-18(7-5-15)30-22-19(21(27-30)23(26)32)12-14-29(24(22)33)17-10-8-16(9-11-17)28-13-2-1-3-20(28)31/h4-11H,1-3,12-14H2,(H2,26,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXFGADYJNOBGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)N3CCC4=C(C3=O)N(N=C4C(=O)N)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide | |
CAS RN |
2029205-64-7 | |
| Record name | Chloroapixaban | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V7T5HTJ42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




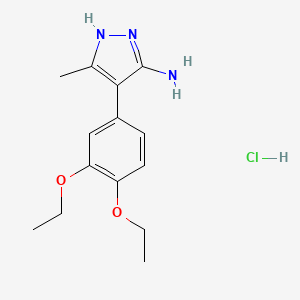


![Methyl 2-[benzyl(2-methoxyethyl)amino]acetate](/img/structure/B1458920.png)
